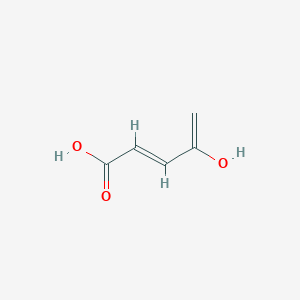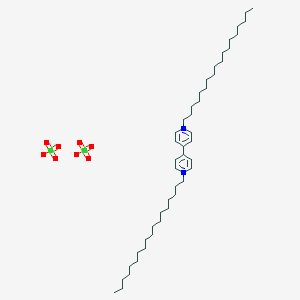
1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate', commonly known as 'viologen', is a chemical compound that has been widely used in scientific research. It is a redox-active compound that undergoes reversible oxidation and reduction reactions, making it a valuable tool in various fields of research.
Mechanism Of Action
The mechanism of action of 'viologen' involves the reversible oxidation and reduction of the compound. When 'viologen' is oxidized, it forms a radical cation that can undergo further reactions with other molecules. When it is reduced, it forms a radical anion that can also react with other molecules. The reversible nature of these reactions makes 'viologen' a valuable tool in various fields of research.
Biochemical And Physiological Effects
'Viologen' has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to have antibacterial and antifungal properties. However, the exact mechanisms by which 'viologen' exerts these effects are not fully understood and require further research.
Advantages And Limitations For Lab Experiments
The advantages of using 'viologen' in lab experiments include its redox-active nature, which allows for reversible reactions to occur, and its ability to act as a mediator in electrochemical reactions. However, 'viologen' is also known to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the diperchlorate salt of 'viologen' is hygroscopic and can absorb moisture from the air, which can affect its stability and reproducibility in experiments.
Future Directions
There are several future directions for research on 'viologen'. One area of interest is the development of new biosensors using 'viologen' as a fluorescent probe. Another area of interest is the use of 'viologen' in the development of new photovoltaic devices. Additionally, further research is needed to fully understand the mechanisms by which 'viologen' exerts its biochemical and physiological effects, which could lead to the development of new therapeutic agents.
Synthesis Methods
The synthesis of 'viologen' involves the reaction of 4,4'-bipyridine with two equivalents of octadecylamine in the presence of a strong acid catalyst. The resulting product is then treated with perchloric acid to form the diperchlorate salt. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
'Viologen' has been extensively used in scientific research due to its redox-active nature. It has been used as a mediator in electrochemical reactions, as a photosensitizer in photovoltaic devices, and as a fluorescent probe for detecting reactive oxygen species. It has also been used in the development of biosensors for detecting glucose, cholesterol, and other biomolecules.
properties
CAS RN |
126192-46-9 |
|---|---|
Product Name |
1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate |
Molecular Formula |
C46H82Cl2N2O8 |
Molecular Weight |
862.1 g/mol |
IUPAC Name |
1-octadecyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C46H82N2.2ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-41-35-45(36-42-47)46-37-43-48(44-38-46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*2-1(3,4)5/h35-38,41-44H,3-34,39-40H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
MDOXEKFXLCHCDC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Pictograms |
Oxidizer; Irritant |
synonyms |
1,1'-DIOCTADECYL-4,4'-BIPYRIDINIUM DIPERCHLORATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



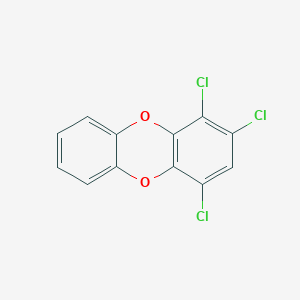
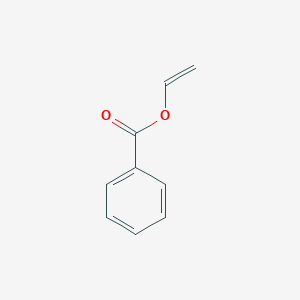
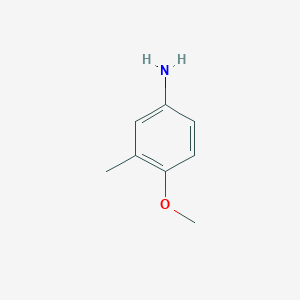
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
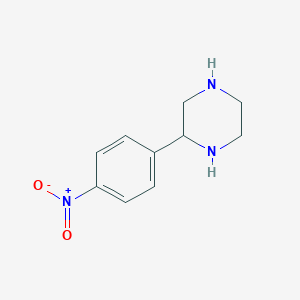
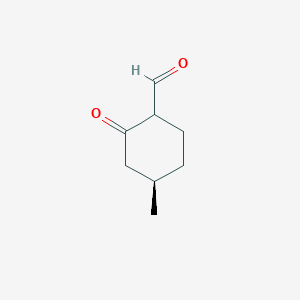

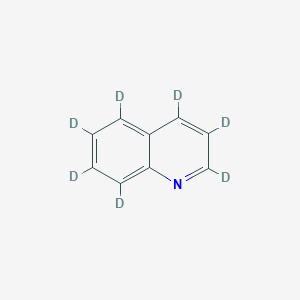
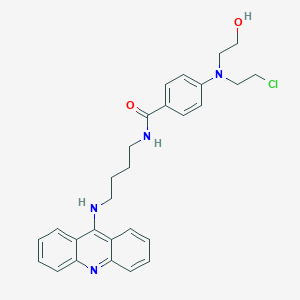
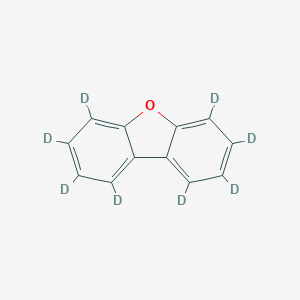
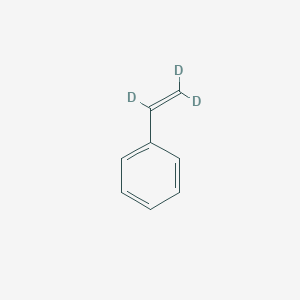
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)
